molecular formula C12H8ClFN2O B8543125 N-(2-Chlorophenyl)-2-fluoronicotinamide

N-(2-Chlorophenyl)-2-fluoronicotinamide

Cat. No.: B8543125
M. Wt: 250.65 g/mol
InChI Key: LHBHTEGLFXPGHD-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-2-fluoronicotinamide is a substituted nicotinamide derivative featuring a 2-chlorophenyl group attached to the amide nitrogen and a fluorine atom at the 2-position of the nicotinamide ring. This analysis draws comparisons with compounds sharing the N-(2-chlorophenyl)amide scaffold and varying substituents to elucidate substituent effects.

Properties

Molecular Formula

C12H8ClFN2O

Molecular Weight

250.65 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-fluoropyridine-3-carboxamide

InChI

InChI=1S/C12H8ClFN2O/c13-9-5-1-2-6-10(9)16-12(17)8-4-3-7-15-11(8)14/h1-7H,(H,16,17)

InChI Key

LHBHTEGLFXPGHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(N=CC=C2)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The 35Cl nuclear quadrupole resonance (NQR) frequencies of N-(2-chlorophenyl)-amides are highly sensitive to side-chain substitutions:

  • Alkyl groups (e.g., methyl, ethyl) reduce NQR frequencies due to electron-donating effects, while aryl or chloro-substituted alkyl groups increase frequencies via electron withdrawal .
  • For example, N-(2-chlorophenyl)-2,2,2-trichloroacetamide exhibits anomalous NQR behavior due to crystal field effects, highlighting the role of crystallographic environment in electronic properties .

Structural and Crystallographic Comparisons

Crystal structures of related compounds reveal trends in bond lengths and packing:

  • N-(Phenyl)-2-chlorobenzamide crystallizes in a tetragonal system (P4₃, a = 8.795 Å, c = 15.115 Å), while N-(Phenyl)-2-chloro-2-methylacetamide adopts a monoclinic lattice (P2₁/c, β = 116.08°) .
  • The presence of fluorine in 2-Chloro-N-(4-fluorophenyl)acetamide induces intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonding, influencing crystal packing .

These structural variations suggest that the fluorine substituent in N-(2-chlorophenyl)-2-fluoronicotinamide may lead to distinct hydrogen-bonding networks and lattice parameters compared to non-fluorinated analogs.

Physical Properties

Melting points of N-(2-chlorophenyl) derivatives vary significantly with substituents:

Compound Name Substituents Melting Point (°C) Reference
N-(2-Chlorophenyl)diphenylmethyl aniline Diphenylmethyl group 131.4 (ethanol)
N-(2-Chlorophenyl)-2-(trifluoromethoxy)aniline Trifluoromethoxy group 123.5
2-Chloro-N-(3-chloro-2-methylphenyl)nicotinamide 3-Cl-2-MePh substituent Not reported

The absence of melting point data for this compound precludes direct comparison, but trends suggest that fluorine’s electronegativity may elevate melting points relative to alkyl-substituted analogs.

Molecular Weight and Bioactivity

  • 2-Chloro-N-(3-chloro-2-methylphenyl)nicotinamide (MW: 262.69 g/mol) and This compound (estimated MW: ~265 g/mol) share comparable molecular weights. Fluorine’s smaller atomic radius and higher electronegativity may enhance metabolic stability and binding affinity in pharmacological contexts.

Preparation Methods

Reaction Scheme:

2-Fluoronicotinic acid2-Fluoronicotinoyl chloride (via POCl₃/SOCl₂) → This compound (via coupling with 2-chloroaniline).

Step 1: Synthesis of 2-Fluoronicotinic Acid

  • Fluorination Route :

    • Starting Material : 2-Bromonicotinic acid or 2-chloronicotinic acid.

    • Fluorination : Use 2-pyridyltrialkylammonium salts (as in) for regioselective fluorination.

    • Alternative : Electrophilic fluorination with perchloryl fluoride or elemental fluorine (as in).

Step 2: Acyl Chloride Formation

  • Reagents : POCl₃ or SOCl₂.

  • Conditions : Reflux in anhydrous solvents (e.g., DCM or THF).

  • Yield : ~85% (based on).

Step 3: Amide Coupling

  • Reagents : 2-Chloroaniline, Et₃N (base), DCM.

  • Conditions : Room temperature, 2–4 hours.

  • Yield : ~78% (based on).

Method 2: Direct Coupling with Coupling Reagents

This approach avoids isolation of the acyl chloride intermediate.

Reaction Scheme:

2-Fluoronicotinic acidThis compound (via HATU/EDCl coupling).

Step 1: Activation of Carboxylic Acid

  • Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Conditions : DMF, 0°C to RT.

Step 2: Coupling with 2-Chloroaniline

  • Reagents : DIPEA (Diisopropylethylamine), DCM.

  • Yield : ~75% (based on).

Method 3: Solid-Phase Synthesis

Adapted from peptide synthesis protocols (as in).

Key Steps:

  • Resin Loading : Attach Fmoc-protected 2-fluoronicotinic acid to a solid support.

  • Deprotection : Piperidine in DMF.

  • Coupling : React with 2-chloroaniline using HATU.

  • Cleavage : TFA or acidic conditions.

Advantages:

  • High Purity : Resin-bound intermediates minimize side reactions.

  • Scalability : Suitable for automated synthesis.

Critical Reaction Parameters

Table 2: Optimization Data for Acyl Chloride Method

ParameterOptimal ValueImpact
Temperature (Acyl Chloride)80–85°CMaximizes conversion
Solvent (Coupling)DCM or THFEnsures solubility
Base (Coupling)Et₃NNeutralizes HCl
Reaction Time (Coupling)2–4 hoursBalances yield and purity

Challenges and Mitigation

ChallengeSolutionReferences
Low Yield in Fluorination Use trialkylammonium salts for regioselective fluorination ().
Hydrolysis of Acyl Chloride Anhydrous conditions, quick workup.
Impurities from Side Reactions Recrystallization (EtOAc/hexanes) or chromatography.

Analytical Validation

Table 3: Characterization Data

TechniqueKey Peaks/Data
¹H NMR δ 7.75 (dd, J = 6.8, 3.0 Hz, 1H), 8.49 (d, J = 3.0 Hz, 1H).
HRMS [M+H]⁺ = 207.96 (C₆H₃Cl₂FN₂O).
HPLC Rf = 0.17 (20% EtOAc/hexanes).

Comparative Analysis of Methods

MethodYieldPurityScalability
Acyl Chloride High (75–85%)Excellent (>95%)Moderate
Coupling Reagents Moderate (70–75%)Good (>90%)High
Solid-Phase Variable (Depends on resin efficiency)Very HighLow (lab-scale)

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining the crystal structure of N-(2-Chlorophenyl)-2-fluoronicotinamide?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Use SHELXL for refinement to handle anisotropic displacement parameters and validate geometric constraints (e.g., bond lengths/angles) against databases like the Cambridge Structural Database (CSD). For hydrogen bonding analysis, employ ORTEP-III to visualize intermolecular interactions . Intramolecular interactions (e.g., C–H···O) can be identified using SHELXPRO .

Q. How can spectroscopic techniques (NMR, IR) be optimized for characterizing N-(2-Chlorophenyl)-2-fluoronicotinamide?

  • Methodological Answer :

  • ¹H/¹³C NMR : Dissolve the compound in deuterated DMSO to resolve aromatic proton splitting caused by substituents (e.g., fluorine and chlorine). Compare chemical shifts with structurally similar N-(aryl)acetamides (e.g., δ~2.1 ppm for methylene protons adjacent to carbonyl) .
  • IR Spectroscopy : Focus on the carbonyl (C=O) stretch (~1680–1700 cm⁻¹) and fluorophenyl C–F vibrations (~1100–1250 cm⁻¹). Use KBr pellets to minimize solvent interference .

Q. What synthetic strategies are effective for preparing N-(2-Chlorophenyl)-2-fluoronicotinamide derivatives?

  • Methodological Answer :

  • Step 1 : React 2-fluoronicotinic acid with thionyl chloride to generate the acyl chloride intermediate.
  • Step 2 : Couple with 2-chloroaniline in anhydrous DCM using triethylamine as a base.
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress by TLC (Rf ~0.5 in 7:3 hexane/EtOAc) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) complement experimental data for studying N-(2-Chlorophenyl)-2-fluoronicotinamide?

  • Methodological Answer :

  • Geometry Optimization : Use B3LYP/6-31G(d) to model the molecule’s electronic structure. Compare optimized bond lengths/angles with XRD data (e.g., C(9)–N(1) bond: 1.376 Å experimental vs. 1.381 Å calculated) .
  • Molecular Docking : Employ AutoDock Vina to predict binding affinities for biological targets (e.g., enzymes). Validate docking poses with MD simulations (NAMD/GROMACS) to assess stability .

Q. What strategies resolve contradictions between experimental data (e.g., NQR frequencies vs. XRD) for halogen-substituted amides?

  • Methodological Answer : Discrepancies in ³⁵Cl NQR frequencies (e.g., crystal field effects) can arise from differences in crystal packing or substituent electronegativity. Cross-validate using:

  • XRD : Confirm spatial arrangement of chlorine atoms.
  • DFT Calculations : Simulate electrostatic potential surfaces to identify electron-deficient regions influencing NQR frequencies .

Q. How do hydrogen bonding patterns influence the supramolecular assembly of N-(2-Chlorophenyl)-2-fluoronicotinamide?

  • Methodological Answer : Apply graph set analysis (Etter’s formalism) to classify hydrogen bonds:

  • Intramolecular : Six-membered rings (S6 motif) via C–H···O interactions (e.g., 2.45 Å, 145°).
  • Intermolecular : Chains (C1 motif) via N–H···O bonds (e.g., 2.89 Å, 165°), stabilizing crystal packing .

Q. What green chemistry approaches minimize hazardous byproducts during synthesis?

  • Methodological Answer :

  • Replace thionyl chloride with N,N-carbonyldiimidazole (CDI) for safer acyl chloride generation.
  • Use microwave-assisted synthesis to reduce reaction time and solvent waste .

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